molecular formula C4H10N4O2S B13816058 Thiobis(acetohydrazide) CAS No. 5447-21-2

Thiobis(acetohydrazide)

Cat. No.: B13816058
CAS No.: 5447-21-2
M. Wt: 178.22 g/mol
InChI Key: CYCRXXDVTXKJSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiobis(acetohydrazide) can be synthesized through the reaction of thioglycolic acid with hydrazine hydrate. The reaction typically involves the following steps:

    Reaction of Thioglycolic Acid with Hydrazine Hydrate: Thioglycolic acid is reacted with hydrazine hydrate in a suitable solvent, such as methanol, under reflux conditions. This reaction forms the intermediate thiobis(acetic acid hydrazide).

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure thiobis(acetohydrazide).

Industrial Production Methods

Industrial production of thiobis(acetohydrazide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiobis(acetohydrazide) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfide derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiobis(acetohydrazide) derivatives depending on the electrophile used.

Scientific Research Applications

Thiobis(acetohydrazide) has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: It is explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of thiobis(acetohydrazide) involves its interaction with molecular targets through its functional groups. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, while the sulfur atom can participate in redox reactions. These interactions enable thiobis(acetohydrazide) to modulate various biological pathways and exhibit its effects.

Comparison with Similar Compounds

Similar Compounds

  • **Thi

Properties

CAS No.

5447-21-2

Molecular Formula

C4H10N4O2S

Molecular Weight

178.22 g/mol

IUPAC Name

2-(2-hydrazinyl-2-oxoethyl)sulfanylacetohydrazide

InChI

InChI=1S/C4H10N4O2S/c5-7-3(9)1-11-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10)

InChI Key

CYCRXXDVTXKJSD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NN)SCC(=O)NN

Origin of Product

United States

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